Fmoc-Tyr-Obzl

Description

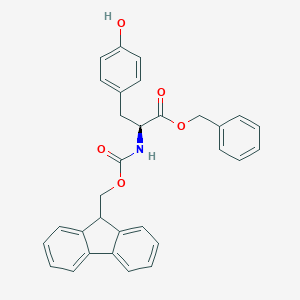

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c33-23-16-14-21(15-17-23)18-29(30(34)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,33H,18-20H2,(H,32,35)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPVFGBPEVOJEV-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Tyrosine Derivatives with Benzyl Protection

Strategies for Synthesis of Fmoc-Tyr(PO(OBzl)OH)-OH (Monobenzyl Protected Phosphotyrosine)

Fmoc-Tyr(PO(OBzl)OH)-OH is a critical building block for the synthesis of phosphotyrosine-containing peptides, which are essential for studying protein phosphorylation. sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com It is the most frequently utilized derivative for introducing phosphotyrosine in Fmoc SPPS. sigmaaldrich-jp.comrsc.org The presence of a partially protected phosphate (B84403) can present challenges during peptide coupling, but these can be overcome with appropriate reagents. sigmaaldrich-jp.comsigmaaldrich.com Uronium-based coupling reagents like HBTU or HATU are recommended for its incorporation. sigmaaldrich.comsigmaaldrich.com

Significant advancements have been made in simplifying the synthesis of this phosphotyrosine derivative. A notable development is the creation of an efficient one-pot synthesis method. rsc.orgnih.gov This approach avoids the need for a multi-step procedure that required the protection of the carboxylic acid group, thereby streamlining the process. rsc.orgnih.govresearchgate.net One such one-pot procedure involves the reaction of Fmoc-Tyr-OH with dibenzyl diethylphosphoramidite, yielding Fmoc-Tyr[PO(OBzl)2]-OH, which can then be selectively deprotected to the monobenzyl derivative. thieme-connect.de

Historically, the synthesis of Fmoc-Tyr(PO(OBzl)OH)-OH involved more complex, multi-step procedures. rsc.orgnih.gov These earlier methods necessitated the protection of the carboxylic group, often as a phenacyl (Pac) ester. thieme-connect.de The synthesis would involve the phosphorylation of Fmoc-Tyr-OPac using a difunctional phosphoramidite, followed by the simultaneous reductive removal of the temporary protecting groups to yield the final product. thieme-connect.de While effective, these multi-step routes are less efficient than modern one-pot approaches. rsc.orgnih.gov

One-Pot Synthesis Approaches for Fmoc-Tyr(PO(OBzl)OH)-OH

Synthesis of Fmoc-Tyr(Bzl)-OH (O-Benzyl Protected Tyrosine)

Fmoc-Tyr(Bzl)-OH is a derivative where the phenolic hydroxyl group of tyrosine is protected by a benzyl (B1604629) ether linkage. ambeed.comsigmaaldrich.com This protection prevents unwanted side reactions at the hydroxyl group during peptide synthesis. The synthesis generally involves two key steps: the O-benzylation of tyrosine and the subsequent N-terminal Fmoc protection. The production of O-benzyl-L-tyrosine can be achieved by reacting N-protected tyrosine, such as N-Ac-tyrosine, with benzyl chloride in the presence of a base like sodium methoxide. google.com Following the formation of O-benzyl-L-tyrosine, the N-α-amino group is protected using an Fmoc-reagent, such as Fmoc-OSu, in an aqueous solution with a base like sodium carbonate to yield the final product, Fmoc-Tyr(Bzl)-OH. google.comorganic-chemistry.org

Synthesis of Fmoc-Tyr-OBzl (C-Terminal Benzyl Ester of Tyrosine)

The synthesis of this compound involves protecting the C-terminal carboxylic acid of tyrosine as a benzyl ester. This derivative is crucial for solution-phase peptide synthesis or for strategies where the C-terminal acid needs to be masked. The synthesis is typically performed in two sequential steps. First, L-tyrosine is reacted with benzyl alcohol in the presence of an acid catalyst (like p-toluenesulfonic acid) to form the tyrosine benzyl ester. Second, the amino group of the resulting Tyr-OBzl is protected using an Fmoc-reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu under basic conditions to yield this compound. organic-chemistry.org This sequential approach ensures specific protection of the desired functional groups.

Control of Optical Purity in Fmoc-Tyrosine Derivative Synthesis

Maintaining the stereochemical integrity of amino acids during synthesis is paramount, as racemization can lead to biologically inactive or undesired peptide isomers. researchgate.net Racemization of the C-terminal amino acid is a known risk during the esterification step when anchoring to a resin, particularly when using methods involving carbodiimides and DMAP. iris-biotech.degoogle.com

Key strategies to control optical purity include:

Use of Coupling Additives: The addition of reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) during carboxyl group activation can suppress racemization. peptide.com

Careful Base Selection: The choice of base can influence the extent of racemization. Non-nucleophilic, sterically hindered bases are often preferred.

Optimized Reaction Conditions: Factors like reaction time and temperature must be carefully controlled, as prolonged exposure to activating conditions or elevated temperatures can increase epimerization. google.com

Avoiding Racemization-Prone Residues: Certain amino acids, like histidine and cysteine, are particularly susceptible to racemization. peptide.comacs.org While tyrosine is less prone, care must still be taken during its activation.

Analytical Monitoring: The enantiomeric purity of the final Fmoc-amino acid derivatives should be verified. iris-biotech.de Capillary electrophoresis and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for quantifying D- and L-enantiomers, with suppliers often specifying enantiomeric purity of ≥ 99.8%. researchgate.netsemanticscholar.org

Impurity Profiling and Management in Fmoc-Amino Acid Derivatives

The purity of Fmoc-amino acid building blocks directly impacts the yield and purity of the final synthetic peptide. merck-lifescience.com.twajpamc.com Several predictable impurities can arise during the synthesis and storage of these derivatives. merck-lifescience.com.twsigmaaldrich.com

Acetic Acid: A significant and problematic impurity is acetic acid, which can originate from the hydrolysis of ethyl acetate (B1210297), a common recrystallization solvent. merck-lifescience.com.twsigmaaldrich.com Acetic acid is difficult to detect by standard RP-HPLC but can act as a capping agent during SPPS, causing chain termination. semanticscholar.orgnih.govechemi.com Because of its low molecular weight, even trace amounts (e.g., 0.1%) can lead to significant capping by-products. merck-lifescience.com.twsigmaaldrich.com High-quality Fmoc-amino acids require very low levels of acetic acid, typically specified at <0.02%. sigmaaldrich.comnih.gov

Free Amino Acid Content: The presence of the unreacted free amino acid is another critical quality parameter. nih.gov This impurity can lead to the insertion of multiple copies of that amino acid into the peptide chain. merck-lifescience.com.twsigmaaldrich.com Furthermore, traces of the free amine can catalyze the autocatalytic cleavage of the Fmoc group during long-term storage. nih.gov The free amino acid content is often quantified by GC and is typically specified to be below 0.2%. iris-biotech.desigmaaldrich.comnih.gov

Other Impurities: Side reactions during the introduction of the Fmoc group can generate other impurities. merck-lifescience.com.twsigmaaldrich.com These include dipeptides (Fmoc-Xaa-Xaa-OH) formed from unwanted carboxyl activation and β-alanyl impurities resulting from the rearrangement of the Fmoc-OSu reagent. semanticscholar.orgmerck-lifescience.com.twsigmaaldrich.com These impurities can be incorporated into the growing peptide chain, complicating purification. semanticscholar.orgajpamc.com

Impurity Management Summary Table

| Impurity Type | Source | Impact on Peptide Synthesis | Management/Specification |

|---|---|---|---|

| Acetic Acid | Residual solvent (ethyl acetate) hydrolysis. merck-lifescience.com.twsigmaaldrich.com | Chain termination (capping). semanticscholar.orgnih.gov | Specify content ≤ 0.02%. merck-lifescience.com.twsigmaaldrich.com |

| Free Amino Acid | Incomplete Fmoc protection reaction. sigmaaldrich.com | Multiple insertions; promotes Fmoc cleavage during storage. merck-lifescience.com.twnih.gov | Specify content ≤ 0.2% via GC analysis. iris-biotech.desigmaaldrich.comnih.gov |

| Dipeptide Impurities | Unwanted activation of the carboxylic acid during Fmoc protection. semanticscholar.org | Insertion of dipeptide units into the sequence. | HPLC purification of the Fmoc-amino acid. merck-lifescience.com.tw |

| β-Alanyl Impurities | Rearrangement of Fmoc-OSu reagent. merck-lifescience.com.twsigmaaldrich.com | Insertion of β-alanine residues. merck-lifescience.com.tw | Use of high-purity reagents and optimized reaction conditions. merck-lifescience.com.tw |

Protecting Group Strategies in Fmoc Tyrosine Chemistry

Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Group in Nα-Amino Protection and its Lability to Bases

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group (Nα) of amino acids. wikipedia.orgtcichemicals.compublish.csiro.auresearchgate.net Its widespread adoption is attributed to its unique chemical properties, most notably its stability under acidic and neutral conditions and its facile removal under mild basic conditions, a characteristic known as base lability. tcichemicals.compublish.csiro.au This orthogonality allows for the selective deprotection of the Nα-amino group without affecting acid-labile side-chain protecting groups or the acid-sensitive linkage of the peptide to the resin support. wikipedia.orgpeptide.comiris-biotech.de

The deprotection of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgscielo.org.mx The reaction proceeds via a β-elimination mechanism. A base abstracts the relatively acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free amine. scielo.org.mxchempep.comrsc.org Piperidine serves a dual role in this process; it not only acts as the base to initiate the deprotection but also functions as a scavenger for the electrophilic DBF, forming a stable adduct that prevents unwanted side reactions with the newly liberated amine. scielo.org.mxspringernature.comresearchgate.net The progress of the Fmoc deprotection can be conveniently monitored spectrophotometrically due to the strong UV absorbance of the dibenzofulvene-piperidine adduct. chempep.com

The kinetics of Fmoc deprotection are rapid, with a half-life of approximately 6-7 seconds in a 20% piperidine/DMF solution for resin-bound Fmoc-Valine. rsc.org However, factors such as steric hindrance from bulky protecting groups or the specific amino acid sequence can sometimes lead to incomplete deprotection. scielo.org.mx To address this, alternative deprotection cocktails have been developed, such as a mixture of 5% piperazine (B1678402) and 1% 1,8-diazabicycloundec-7-ene (DBU) in DMF, which has been shown to be faster than 20% piperidine. rsc.org

Side-Chain Protection of Tyrosine Residues

Benzyl (B1604629) (Bzl) Protecting Group for Phenolic Hydroxyl (e.g., in Fmoc-Tyr(Bzl)-OH)

The benzyl (Bzl) group is a classical protecting group for the hydroxyl function of tyrosine, leading to the formation of a benzyl ether. peptide.comvulcanchem.com The resulting derivative, Fmoc-Tyr(Bzl)-OH, is a key building block in peptide synthesis. myskinrecipes.comchemimpex.comsigmaaldrich.com The benzyl group offers stability during the repetitive base-mediated deprotection of the Fmoc group.

However, the utility of the benzyl group in the standard Fmoc/tBu strategy has some limitations. The benzyl ether is partially labile to the strong acidic conditions, such as trifluoroacetic acid (TFA), typically used for the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups. peptide.com During this acidic cleavage, the benzyl group can be removed, but there is also a risk of side reactions, such as the formation of 3-benzyltyrosine. google.com This side reaction can be somewhat controlled by the use of scavengers. google.com Due to this partial lability in strong acid, the Bzl group is often considered more suitable for Fmoc-based strategies where milder cleavage conditions might be employed or for the synthesis of shorter peptides where the cumulative effect of partial deprotection is less significant. peptide.com

| Property | Value |

| Synonym | Fmoc-O-benzyl-L-tyrosine |

| Molecular Formula | C31H27NO5 |

| Molecular Weight | 493.6 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 157-161 °C sigmaaldrich.comsigmaaldrich.com |

| Optical Activity | [α]20/D −16.0±2.5°, c = 1% in DMF sigmaaldrich.comsigmaaldrich.com |

| Application | Peptide synthesis chemimpex.comsigmaaldrich.com |

Tert-Butyl (tBu) Protecting Group for Phenolic Hydroxyl (e.g., in Fmoc-Tyr(tBu)-OH)

The tert-butyl (tBu) group is the preferred protecting group for the tyrosine side-chain in the widely used Fmoc/tBu orthogonal protection strategy. iris-biotech.depeptide.compowdersystems.com The resulting derivative, Fmoc-Tyr(tBu)-OH, is a staple in solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The tBu group forms a tert-butyl ether with the phenolic hydroxyl group, which is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). ontosight.aiiris-biotech.de

This orthogonality is highly advantageous as it allows for the selective removal of the temporary Nα-Fmoc group at each step of the peptide elongation without affecting the permanent tBu side-chain protection. peptide.com The tBu group is then cleanly removed during the final cleavage of the peptide from the resin with a strong acid cocktail, which simultaneously deprotects other tBu-based side-chain protecting groups. iris-biotech.de The use of Fmoc-Tyr(tBu)-OH enhances the efficiency of peptide synthesis by preventing the unproductive acylation of the tyrosine side-chain and minimizing the formation of side products. peptide.comcaymanchem.com This leads to a higher purity and yield of the desired peptide. ontosight.ai

| Property | Value |

| Synonym | Fmoc-O-tert-butyl-L-tyrosine |

| Molecular Formula | C28H29NO5 |

| Molecular Weight | 459.53 g/mol |

| Appearance | Powder |

| Melting Point | 153-156 °C |

| Optical Activity | [α]20/D −29±2°, c = 1% in DMF |

| Application | Fmoc solid-phase peptide synthesis sigmaaldrich.com |

Phosphate (B84403) Protecting Groups in Phosphotyrosine Derivatives

Monobenzyl Protection (PO(OBzl)OH) in Fmoc-Tyr(PO(OBzl)OH)-OH

The monobenzyl-protected phosphotyrosine derivative, Fmoc-Tyr(PO(OBzl)OH)-OH, is a frequently used building block for the synthesis of phosphotyrosine-containing peptides. peptide.comnih.gov Despite the presence of a free acidic hydroxyl group on the phosphate, which can complicate coupling reactions, this derivative is widely employed. peptide.comnih.gov

The use of Fmoc-Tyr(PO(OBzl)OH)-OH can sometimes lead to slow and incomplete coupling. nih.gov However, these issues can often be overcome by adjusting the reaction conditions, such as using additional diisopropylethylamine (DIPEA) with uronium-based coupling reagents. peptide.com Another potential issue is the formation of piperidine salts at the phosphate group during Fmoc deprotection, which can interfere with the subsequent coupling step. This can be addressed by exchanging the piperidine with a tertiary amine. peptide.com The remaining benzyl group on the phosphate is typically removed during the final acidolytic cleavage of the peptide from the resin.

Dibenzyl Protection (PO(OBzl)2) in Fmoc-Tyr(PO3Bzl2)-OH

To circumvent the issues associated with the free acidic hydroxyl in the monobenzyl-protected derivative, the fully protected dibenzyl version, Fmoc-Tyr(PO3Bzl2)-OH, can be utilized. peptide.comnih.gov This derivative was used in the Fmoc/solid-phase synthesis of a Tyr(P)-containing peptide, with the final deprotection achieved through acidolytic treatment. nih.gov

A significant consideration with dibenzyl protection is the lability of the benzyl groups. One of the benzyl groups can be labile to the repetitive acidic treatments used in Boc-based synthesis, and there is also a risk of debenzylation during prolonged syntheses or under the basic conditions of Fmoc deprotection. peptide.comnih.govnih.gov The use of a non-nucleophilic base like DBU for Fmoc removal can help minimize the undesired removal of the benzyl groups. nih.gov The benzyl groups are ultimately cleaved during the final acid treatment to release the phosphopeptide. peptide.com While effective, the synthesis of phosphopeptides using Fmoc-Tyr(PO3Bzl2)-OH can sometimes result in lower purity and contamination with the non-phosphorylated Tyr-peptide compared to using the t-butyl-protected analogue. scispace.com

Unprotected Phosphate (PO3H2) in Fmoc-Tyr(PO3H2)-OH

The use of Fmoc-Tyr(PO3H2)-OH, where the phosphate group remains unprotected, presents a direct and cost-effective method for introducing phosphotyrosine into a peptide sequence. peptide.comsigmaaldrich-jp.com This approach eliminates the need for a separate deprotection step for the phosphate group, as it is already in its final form. sigmaaldrich-jp.com

However, this strategy is not without its challenges. The dianionic nature of the unprotected phosphate group at neutral pH can lead to several complications during SPPS.

Challenges associated with unprotected phosphate:

Poor Coupling Efficiency: The negatively charged phosphate can interfere with the coupling reaction, leading to sluggish kinetics and incomplete acylation. peptide.comsigmaaldrich-jp.com To overcome this, stronger coupling reagents like HATU, in conjunction with a higher excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA), are often required to facilitate the reaction. peptide.comsigmaaldrich-jp.com

Piperidine Salt Formation: During the Fmoc-deprotection step with piperidine, the basic conditions can lead to the formation of a piperidine salt with the acidic phosphate group. peptide.comsigmaaldrich-jp.com This can interfere with subsequent coupling steps. A common tactic to mitigate this is to perform a counterion exchange with a tertiary amine. peptide.com

Pyrophosphate Formation: A significant side reaction, particularly when incorporating adjacent phosphotyrosine residues, is the formation of a pyrophosphate linkage between them. sigmaaldrich-jp.comoup.comresearchgate.net This undesirable side product can be difficult to separate from the target peptide. oup.com

Reduced Solubility: The presence of the charged phosphate group can decrease the solubility of the growing peptide chain in the organic solvents typically used for SPPS, potentially leading to aggregation and synthetic difficulties.

Despite these drawbacks, the unprotected strategy can be effective, especially for the synthesis of shorter peptides or those containing a single phosphotyrosine residue. oup.com

Orthogonal Protecting Group Schemes in Fmoc SPPS

The success of complex peptide synthesis, especially those involving post-translationally modified residues or the need for specific side-chain modifications, relies heavily on the concept of orthogonality. acs.orgpeptide.com An orthogonal protecting group scheme employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis without affecting other protected functionalities. acs.orgpeptide.com

The standard Fmoc/tBu (tert-butyl) strategy is a cornerstone of orthogonal protection in SPPS. acs.orgnih.gov In this scheme:

The Fmoc group protects the α-amino group and is removed by a base, typically piperidine. iris-biotech.de

Side-chain protecting groups , such as tert-butyl (for Tyr, Ser, Thr, Asp, Glu), trityl (for Asn, Gln, His, Cys), and Pbf (for Arg), are labile to strong acids like trifluoroacetic acid (TFA). nih.goviris-biotech.deresearchgate.net

This orthogonality allows for the iterative deprotection of the N-terminus for chain elongation without prematurely cleaving the side-chain protecting groups. nih.gov The final cleavage from the resin and removal of all side-chain protecting groups is typically achieved in a single step with a TFA "cocktail" containing scavengers to prevent side reactions. iris-biotech.de

For more intricate synthetic designs, additional levels of orthogonality can be introduced. For instance, an allyl-based protecting group can be used for a specific side chain. This group is stable to both piperidine and TFA but can be selectively removed using a palladium catalyst, enabling on-resin modifications like cyclization or labeling at that specific site. ub.edu The choice of protecting groups must be carefully considered to ensure compatibility and selective removal throughout the synthetic process.

Integration of Fmoc Tyrosine Derivatives in Solid Phase Peptide Synthesis Spps Methodologies

Coupling Reagents and Conditions for Fmoc-Tyr(PO(OBzl)OH)-OH Incorporation

The successful incorporation of Fmoc-Tyr(PO(OBzl)OH)-OH into a growing peptide chain is highly dependent on the choice of coupling reagents and reaction conditions. The acidic proton on the monobenzyl-protected phosphate (B84403) group can complicate the coupling reaction, requiring specific strategies to achieve high efficiency. wikipedia.orgfishersci.nl

Research has demonstrated that uronium-based coupling reagents are particularly effective for the incorporation of Fmoc-Tyr(PO(OBzl)OH)-OH. wikipedia.orgnih.gov Reagents such as HBTU, TBTU, and especially HATU are recommended for activating the carboxylic acid, as they generally lead to high coupling efficiencies. nih.govwikipedia.orgfishersci.fi Comparative studies have shown that HATU/HOAt and HBTU/HOBt combinations can provide complete incorporation of the phosphotyrosine derivative. fishersci.fi

In contrast, phosphonium-based reagents like PyBOP and BOP have been associated with poor incorporation and lower yields. wikipedia.orgfishersci.nlwikipedia.org This reduced efficacy is thought to be due to the high reactivity of these reagents, which may lead to undesirable side reactions involving the unprotected hydroxyl group of the phosphate monoester, thereby consuming the coupling reagent before it can effectively activate the amino acid's carboxyl group. wikipedia.orgfishersci.nlwikipedia.org Similarly, carbodiimide (B86325) reagents like DIPCDI have also shown poor performance in this context. wikipedia.org The use of fully protected derivatives, such as Fmoc-Tyr(PO(NMe2)2)-OH, can circumvent this incompatibility with PyBOP and carbodiimide coupling methods. wikipedia.orgfishersci.ca

Table 1: Comparative Efficacy of Coupling Reagents for Fmoc-Tyr(PO(OBzl)OH)-OH Incorporation

| Coupling Reagent Class | Reagent Example(s) | Reported Efficacy | Reference(s) |

| Uronium-based | HATU, HBTU, TBTU | High efficiency, recommended for complete incorporation. | wikipedia.orgnih.govwikipedia.orgfishersci.fi |

| Phosphonium-based | PyBOP, BOP | Poor incorporation, low yields observed. | wikipedia.orgfishersci.nlwikipedia.org |

| Carbodiimide-based | DIPCDI | Poor incorporation observed. | wikipedia.orgfishersci.nl |

The presence of a non-nucleophilic tertiary base, most commonly N,N-Diisopropylethylamine (DIPEA), is critical for the activation and coupling process when using uronium or phosphonium (B103445) reagents. wikipedia.orgwikipedia.org For the incorporation of Fmoc-Tyr(PO(OBzl)OH)-OH, the amount of DIPEA used can have a significant impact on the reaction's success. wikipedia.orgnih.govfishersci.nl

Increasing the excess of DIPEA from the standard two or three equivalents to a higher amount has been shown to be beneficial. wikipedia.orgnih.gov For example, in a sterically hindered coupling of Fmoc-Thr(PO(OBzl)OH)-OH, increasing the DIPEA excess improved the yield from 80% to 100%. wikipedia.orgfishersci.nl Protocols often recommend using at least a three-fold excess of DIPEA, and in some cases, as much as 15 to 20 equivalents relative to the resin substitution, to ensure efficient coupling. wikipedia.orgnih.govwikipedia.org This helps to maintain the basicity required for efficient activation and to neutralize any acidic species that could hinder the reaction.

Sluggish or incomplete coupling is a frequent obstacle when incorporating Fmoc-Tyr(PO(OBzl)OH)-OH and its analogs. fishersci.fifishersci.fiwikipedia.org Several factors contribute to this, including steric hindrance and side reactions involving the partially protected phosphate. To overcome these issues, a combination of strategies is often employed.

Key approaches to improve coupling efficiency include:

Optimizing Reagents: Utilizing highly efficient uronium-based reagents like HATU is often the first step. nih.govfishersci.fi

Increasing Reagent Stoichiometry: Using a larger excess of the activated amino acid and coupling reagents can help drive the reaction to completion. wikipedia.orgnih.govfishersci.nl This is particularly important when synthesizing peptides with multiple phosphorylation sites, as side reactions can consume a portion of the reagents. wikipedia.orgnih.gov

Extending Reaction Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 1-2 hours or even overnight) can improve yields for difficult couplings. wikipedia.orgwikipedia.orgwikipedia.org

Double Coupling: If monitoring indicates an incomplete reaction, repeating the coupling step is a common and effective strategy. fishersci.fi

Counterion Exchange: To counteract the effects of piperidine (B6355638) salt formation on the phosphate group (see section 4.2.1), a wash step with a DMF solution containing DIPEA can be performed after Fmoc deprotection and before coupling to exchange the piperidinium (B107235) counterion for a tertiary amine. wikipedia.orgfishersci.nl

Role of Base in Coupling Reactions (e.g., DIPEA)

Challenges in Phosphopeptide Synthesis using Fmoc-Tyr(PO(OBzl)OH)-OH and related derivatives

The unique chemical nature of the partially protected phosphate group in Fmoc-Tyr(PO(OBzl)OH)-OH introduces specific challenges during SPPS that can lead to side reactions and the formation of impurities.

The most significant challenge stems from the acidic hydroxyl group on the benzyl (B1604629) phosphodiester. wikipedia.org During the Fmoc deprotection step, the basic conditions (using piperidine) can deprotonate this hydroxyl group. The resulting negatively charged phosphate then forms a salt with the piperidinium cation. wikipedia.orgnih.govfishersci.nl

This resin-bound piperidinium salt is problematic because the secondary amine of piperidine can be acylated by the incoming activated amino acid during the next coupling cycle. fishersci.nlwikipedia.org This side reaction effectively consumes one equivalent of the activated amino acid for every phosphotyrosine residue present in the peptide chain. wikipedia.orgwikipedia.org While this may not be critical for a single phosphopeptide, it can lead to significantly incomplete couplings and the accumulation of deletion sequences in the synthesis of multiphosphorylated peptides. wikipedia.orgnih.govfishersci.nl This issue can be mitigated by either increasing the excess of the amino acid and coupling reagents or by performing a counterion exchange with a non-nucleophilic base like DIPEA prior to coupling. wikipedia.orgfishersci.nl

Another significant side reaction, particularly when using unprotected Fmoc-Tyr(PO3H2)-OH, is the formation of an intramolecular pyrophosphate linkage. wikipedia.orgwikipedia.org This occurs when two phosphotyrosine residues are adjacent in the peptide sequence. wikipedia.orgwikipedia.org The activation of the incoming phosphotyrosine's carboxyl group can be followed by a reaction with the phosphate group of the preceding residue on the resin, forming a pyrophosphate bond. wikipedia.org This side reaction is more pronounced with increased coupling times or repeated couplings. wikipedia.org While less common with the monobenzyl protected derivative, the potential for side reactions involving the phosphate group remains. The use of fully phosphate-protected derivatives, such as Fmoc-Tyr(PO(NMe2)2)-OH, eliminates the possibility of pyrophosphate formation. wikipedia.orgwikipedia.org

Aggregation of peptide chains on the solid support is a general challenge in SPPS that can hinder reagent access and lead to incomplete reactions. wikipedia.orgfishersci.ca The presence of bulky and charged phosphate groups can exacerbate aggregation, making the synthesis of phosphopeptides particularly difficult and often resulting in truncated or deleted sequences. wikipedia.org The choice of resin, solvent, and the use of additives can help to minimize these aggregation effects. fishersci.ca

Compatibility with Microwave-Assisted SPPS

The integration of microwave irradiation into Solid-Phase Peptide Synthesis (SPPS) has been a significant advancement, offering accelerated synthesis times and improved coupling efficiencies, particularly for sterically hindered amino acids. The compatibility of Fmoc-Tyr(Bzl)-OH with microwave-assisted SPPS (MW-SPPS) is a critical consideration for its effective use.

Microwave energy facilitates rapid heating, leading to faster reaction kinetics for both the coupling and deprotection steps in SPPS. nih.gov For bulky amino acid derivatives like Fmoc-Tyr(Bzl)-OH, microwave irradiation can be particularly advantageous. kohan.com.tw Studies have shown that microwave heating can enhance coupling yields where conventional room-temperature methods might be sluggish or incomplete. rsc.org For instance, in the synthesis of phosphopeptides, where monobenzyl-protected phosphoamino acids such as Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Tyr(PO(OBzl)OH)-OH are used, microwave energy has proven powerful for coupling these sterically demanding building blocks. kohan.com.twresearchgate.net

However, the application of heat requires careful control to prevent side reactions. While the benzyl (Bzl) ether protecting group on the tyrosine side chain is relatively stable, the conditions of MW-SPPS must be optimized to maintain peptide integrity. rsc.orgpeptide.com A key concern with elevated temperatures is the potential for racemization. Research has demonstrated that microwave-assisted coupling at controlled temperatures (e.g., 60°C) can be performed with low levels of enantiomerization (<2%) for most amino acids. researchgate.net

The table below summarizes a comparison of conventional and microwave-assisted SPPS protocols relevant to the incorporation of modified tyrosine residues.

| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) | Key Advantage of MW-SPPS |

| Coupling Time | Hours (e.g., 1-2 hours) | Minutes (e.g., 5-10 min) | Drastically reduced synthesis time. |

| Temperature | Room Temperature | Elevated (e.g., 60-75°C). rsc.orgresearchgate.net | Increased reaction rates. |

| Coupling Efficiency | Can be low for hindered residues. | Generally higher, overcomes steric hindrance. kohan.com.tw | Improved yield and purity of final peptide. |

| Racemization Risk | Low at room temperature. | Can increase with temperature, requires careful control. researchgate.net | N/A |

| Side Reactions | Aggregation is a common issue. | Can help disrupt aggregation; potential for thermal degradation or side reactions if not optimized. acs.org | Improved synthesis of "difficult sequences". |

Strategies for Enhancing Fmoc-SPPS Efficiency with Tyrosine Derivatives

Optimized Coupling Reagents and Additives: The choice of coupling reagent is paramount. While standard carbodiimides like DIC are effective, more potent uronium/aminium-based activators such as HBTU, HATU, and HCTU are often employed to drive difficult couplings to completion. rsc.orgmdpi.com The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) is standard practice to suppress racemization and improve reaction rates. semanticscholar.org For particularly challenging syntheses, such as those involving sterically hindered phosphoamino acids, using a stronger activator like HATU, sometimes in a double-coupling protocol, has been reported to be effective. rsc.org The CarboMAX™ coupling methodology, which combines Oxyma Pure and DIC, has been shown to stabilize acid-labile phosphate protecting groups at the high temperatures used in microwave synthesis, minimizing side reactions while promoting efficient coupling. kohan.com.tw

Controlled Use of Temperature: A hybrid approach that combines thermal and non-thermal steps is a key strategy. Microwave energy is applied selectively during the coupling step to accelerate the reaction and overcome steric hindrance. rsc.org Conversely, the Fmoc-deprotection step, which involves the base-labile Fmoc group, is often performed at room temperature. kohan.com.tw This minimizes base-mediated side reactions, such as the β-elimination of protected phosphoserine/threonine or racemization at sensitive residues. rsc.org This strategic application of heat allows for the benefits of accelerated coupling without compromising the integrity of the growing peptide chain.

Disruption of Peptide Aggregation: Inter-chain aggregation of the growing peptide on the solid support is a major cause of synthetic failure, leading to poor solvation and inaccessible reactive sites. acs.org This can be countered by:

Chaotropic Salts: The addition of chaotropic salts can disrupt the hydrogen-bonding networks that lead to aggregation. acs.org

"Magic Mixtures": Using solvent systems with high polarity and hydrogen-bonding capacity, such as those containing N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO), can improve solvation of the peptide-resin complex. researchgate.netacs.org

Backbone Protection: Incorporating pseudoprolines or N-substituted amide protecting groups (e.g., Hmb) can temporarily disrupt the peptide backbone's ability to form stable secondary structures that drive aggregation. acs.org

Advanced Resin Technology: The solid support itself plays a crucial role in synthesis efficiency. Traditional polystyrene resins can be suboptimal for solvating growing peptide chains, especially non-polar ones. The development of polyethylene (B3416737) glycol (PEG)-based resins, such as ChemMatrix, has significantly improved the efficiency of SPPS. acs.org These resins provide a more solution-like environment, enhancing the solvation of the peptide and improving reagent access to the reactive sites. acs.org

The following table outlines key strategies for enhancing SPPS efficiency when using tyrosine derivatives.

| Strategy | Mechanism | Examples | References |

| Potent Coupling Reagents | Increase activation of the carboxylic acid, driving sterically hindered couplings. | HATU, HCTU, CarboMAX (Oxyma/DIC). | kohan.com.twrsc.org |

| Strategic Temperature Control | Use microwave heating for coupling and room temperature for deprotection. | Coupling at 75°C, Fmoc removal at RT. | rsc.org |

| Aggregation Disruption | Improve solvation and break up secondary structures of the resin-bound peptide. | Use of DMSO in solvents; addition of chaotropic salts. | researchgate.netacs.org |

| PEG-Based Resins | Provide a more hydrophilic and flexible environment, improving solvation. | ChemMatrix, SPOCC resins. | acs.org |

| Backbone Protection | Introduce temporary modifications to the peptide backbone to prevent aggregation. | Pseudoproline dipeptides, Hmb group. | acs.org |

Deprotection Mechanisms and Strategies for Benzyl Protecting Groups in Fmoc Tyrosine Derivatives

Fmoc Group Removal by Basic Conditions (e.g., Piperidine (B6355638), DBU)

The Fmoc protecting group is renowned for its lability under basic conditions, a characteristic that allows for its removal without affecting acid-labile side-chain protectors. wikipedia.org The process is a classic example of β-elimination. chempep.com The mechanism is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the C9 position of the fluorene (B118485) ring. nih.govmdpi.com This abstraction is facilitated by the electron-withdrawing nature of the fluorene system. springernature.comresearchgate.net The subsequent elimination releases the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). chempep.comnih.gov Standard protocols often utilize a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org

To prevent this, the deprotection reagent serves a dual purpose: acting as a base for the elimination and as a scavenger for the DBF. acs.org Secondary amines, such as piperidine, are particularly effective because they rapidly trap the DBF to form a stable, inactive adduct. nih.govspringernature.comresearchgate.net This adduct is then washed away, ensuring the peptide's amino group remains free for the next coupling step. The formation of the piperidine-DBF adduct can be monitored by UV spectroscopy, which provides a method for tracking the progress of the deprotection reaction. iris-biotech.de

Table 1: Key Events in Fmoc Deprotection and DBF Trapping

| Step | Description | Key Species Involved | Purpose |

|---|---|---|---|

| 1. Proton Abstraction | A base removes the acidic proton from the C9 position of the fluorene ring. | Fmoc-protected peptide, Base (e.g., Piperidine) | Initiate the elimination reaction. |

| 2. β-Elimination | The molecule undergoes elimination, releasing the free amine, CO2, and dibenzofulvene (DBF). | Deprotonated Fmoc intermediate | Liberate the N-terminal amine for the next coupling step. |

| 3. DBF Trapping | The scavenger (excess base) reacts with the electrophilic DBF. | Dibenzofulvene, Scavenger (e.g., Piperidine) | Prevent unwanted side reactions with the peptide chain. acs.org |

| 4. Formation of Stable Adduct | A stable, inactive adduct is formed between the scavenger and DBF. | DBF-piperidine adduct | Allow for easy removal of the byproduct during washing steps. springernature.com |

The choice of solvent significantly influences the rate and efficiency of Fmoc deprotection. The reaction proceeds more rapidly in polar, electron-donating solvents compared to non-polar ones. nih.govresearchgate.net N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents in modern solid-phase peptide synthesis (SPPS) for this reason. nih.govacs.org A high solvent polarity is considered essential for efficient Fmoc removal when using piperidine. acs.orgresearchgate.net While coupling reactions can proceed in less polar solvents, the deprotection step often becomes the rate-limiting factor, necessitating the use of highly polar media like DMF to ensure complete and rapid reaction. acs.org Research into greener alternatives has explored binary solvent mixtures to balance polarity for both coupling and deprotection steps. acs.orgresearchgate.net

While piperidine is the gold standard, several alternative bases have been investigated to address specific challenges or to avoid its use due to regulatory restrictions. nih.govgenscript.comacsgcipr.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base that can be used for Fmoc removal, often at lower concentrations (e.g., 2%) than piperidine. nih.gov It is considered a harsher deprotection agent. chempep.comnih.gov A key difference is that DBU does not act as a scavenger for the dibenzofulvene (DBF) byproduct. chempep.comnih.gov Therefore, when using DBU, a nucleophilic scavenger must be added to the deprotection solution, or the reaction time must be kept short with extensive washing to prevent DBF-related side reactions. nih.gov Combinations of DBU with piperazine (B1678402) have also been shown to be effective. researchgate.netacsgcipr.org

Morpholine: Morpholine is considered a milder base than piperidine and is often used in a 50% (v/v) solution in DMF. chempep.comnih.gov Its milder nature can be advantageous for the synthesis of sensitive peptides, such as glycopeptides, where it may reduce side reactions. chempep.comnih.gov

Ethanolamine (B43304): As a primary amine, ethanolamine can also effectively remove the Fmoc group. springernature.comresearchgate.net

Other alternatives that have been explored include pyrrolidine, piperazine, and 4-methylpiperidine. nih.govacs.org The choice of base can impact the prevalence of side reactions like aspartimide formation and racemization, making the selection a critical parameter for optimizing the synthesis of a specific peptide sequence. nih.govnih.gov

Table 2: Comparison of Bases for Fmoc Deprotection

| Base | Typical Concentration | Key Characteristics | Reference |

|---|---|---|---|

| Piperidine | 20-50% in DMF | Gold standard; acts as both base and DBF scavenger. | wikipedia.orggenscript.com |

| DBU | 1-2% in DMF | Strong, non-nucleophilic base; requires a separate DBF scavenger. | chempep.comnih.gov |

| Morpholine | 50% in DMF | Milder than piperidine; useful for sensitive sequences. | chempep.comnih.gov |

| Piperazine | 5-10% in DMF (often with DBU) | Alternative to piperidine; can be used in combination with DBU for rapid deprotection. | nih.govacsgcipr.org |

Impact of Solvents on Deprotection Efficiency

Cleavage of Benzyl (B1604629) Protecting Groups from Phosphate (B84403) Moieties

In the synthesis of phosphopeptides, benzyl groups are often used to protect the phosphate moiety of phosphotyrosine. The stability and cleavage of these benzyl groups depend on the specific structure of the protected phosphate. For phosphotriester derivatives, where two of the phosphate oxygens are protected (e.g., with benzyl groups), cleavage is also typically achieved through hydrogenolysis.

However, for derivatives like Fmoc-Tyr(PO(OBzl)OH)-OH, where the phosphate is a mono-benzyl ester, the situation is more complex due to the presence of the remaining acidic proton on the phosphate group. sigmaaldrich-jp.com

An alternative strategy for protecting phosphotyrosine involves the use of a phosphodiamidate, such as in Fmoc-Tyr(PO(NMe₂)₂)-OH. sigmaaldrich.com This approach fully protects the phosphate group, improving the solubility of the building block and preventing side reactions associated with free phosphate acids during coupling. sigmaaldrich.com The regeneration of the phosphotyrosine residue from the phosphodiamidate is accomplished through acid-catalyzed hydrolysis. sigmaaldrich-jp.comsigmaaldrich.comresearchgate.net After the peptide chain is assembled and detached from the solid support using trifluoroacetic acid (TFA), water is added to the cleavage mixture. sigmaaldrich-jp.comsigmaaldrich.com The acidic environment facilitates the hydrolysis of the P-N bonds of the phosphodiamidate, converting it to the desired phosphotyrosine. sigmaaldrich-jp.comsigmaaldrich.com

Mono-debenzylation of Dibenzyl Phosphates by Piperidine

During Fmoc-based solid-phase peptide synthesis (SPPS), the temporary Nα-Fmoc protecting group is removed at each cycle by treatment with a secondary amine, typically a solution of piperidine in an organic solvent. A key observation in the synthesis of phosphotyrosine-containing peptides is the behavior of the dibenzyl-protected building block, Fmoc-Tyr(PO(OBzl)₂)-OH, under these standard Fmoc deprotection conditions.

Research has shown that the dibenzyl phosphate ester undergoes partial deprotection, specifically mono-debenzylation, when exposed to piperidine. This reaction converts the dibenzyl phosphate triester to a monobenzyl phosphate diester. Consequently, the use of the dibenzyl-protected phosphotyrosine derivative offers no significant practical advantage, as it is converted to the mono-benzyl form, Fmoc-Tyr(PO(OBzl)OH)-OH, in the course of the routine Fmoc deprotection step. nih.govnih.gov

This phenomenon is noteworthy because, while it represents a modification of the protecting group during synthesis, it does not typically lead to problematic side reactions for phosphotyrosine. This is in stark contrast to analogous situations with protected phosphoserine and phosphothreonine, where basic conditions like piperidine treatment can induce β-elimination, a major side reaction that leads to the formation of dehydroamino acids and subsequent peptide backbone modifications. The inherent chemical structure of phosphotyrosine precludes this β-elimination pathway, making the in-situ formation of the mono-benzyl derivative a manageable and often accepted event in the synthesis cycle.

Stability Considerations during Cleavage and Post-Cleavage Processing of Phosphotyrosine Peptides

The final stage of solid-phase peptide synthesis involves the cleavage of the peptide from the resin support and the simultaneous removal of all permanent side-chain protecting groups. For phosphotyrosine peptides synthesized with benzyl protection on the phosphate, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). nih.gov However, several stability factors must be considered during this and subsequent processing steps.

During Acidic Cleavage:

Benzyl Cation Scavenging: The acidic cleavage of benzyl ethers and esters liberates benzyl cations. These reactive electrophiles can re-attach to nucleophilic residues within the peptide sequence, such as cysteine or even another tyrosine, leading to undesired benzylated byproducts. fishersci.ca To prevent this, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic reagents, such as 1,2-ethanedithiol (B43112) (EDT), that trap the benzyl cations before they can modify the peptide. fishersci.ca

N→O Acyl Shift: Prolonged exposure to strong acid during cleavage can sometimes promote an N→O acyl shift. This side reaction is more prominent when a serine or threonine residue is located near the phosphotyrosine in the peptide sequence. The use of benzyl protection on the phosphate is advantageous in this context, as the deprotection is generally rapid, minimizing the required time in strong acid and thus reducing the risk of this acyl migration compared to more acid-stable protecting groups.

Post-Cleavage Stability:

Pyro-phosphate Formation: While phosphotyrosine is stable against β-elimination, peptides with unprotected phosphate groups can be susceptible to other side reactions. One such issue is the potential for intramolecular cyclization to form a pyrophosphate, especially if two phosphotyrosine residues are adjacent in the peptide chain. nih.gov

Enzymatic Instability: A critical consideration for the biological application of synthetic phosphopeptides is their stability in physiological environments. The phosphate group of phosphotyrosine is a natural substrate for protein tyrosine phosphatases (PTPs), enzymes that rapidly cleave the phosphate monoester. uni.lu This enzymatic action results in poor in vivo stability, limiting the therapeutic or diagnostic potential of unmodified phosphotyrosine peptides. uni.lu

Analytical Techniques for Characterization and Monitoring of Fmoc Tyrosine Derivatives and Resulting Peptides

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Elution Patterns

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quality control of Fmoc-protected amino acids and for monitoring the progress of peptide synthesis. nih.gov The purity of the starting materials, such as Fmoc-Tyr(Bzl)-OH, is typically assessed by HPLC, with purities often exceeding 98% or 99%. chemimpex.comsigmaaldrich.comnetascientific.comwatanabechem.co.jp

During SPPS, HPLC is used to analyze the crude peptide after cleavage from the resin. google.com The resulting chromatogram provides a detailed "fingerprint" of the reaction mixture, allowing for the assessment of the crude peptide's quality. nih.gov The elution pattern can reveal the presence of the target peptide as well as any impurities, such as deletion sequences or by-products from side reactions like aspartimide formation. nih.gov

The choice of HPLC conditions, including the column type (e.g., C18) and the gradient of the mobile phase (often a mixture of water and acetonitrile (B52724) with additives like trifluoroacetic acid or formic acid), is crucial for achieving optimal separation of the peptide products. nih.govrsc.org For instance, a typical gradient might run from 5% to 100% acetonitrile in water over a set period, with detection at wavelengths such as 220 nm. nih.gov

Interactive Data Table: HPLC Analysis Parameters for Peptides

| Parameter | Value | Reference |

| Column | XBridge BEH130 C18, 3.5 mm, 4.6 x 100 mm | nih.gov |

| Eluent A | H₂O with 0.045% TFA | nih.gov |

| Eluent B | Acetonitrile with 0.036% TFA | nih.gov |

| Gradient | 5–100% B into A in 8 min | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 220 nm | nih.gov |

Mass Spectrometry (MS) for Identity Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of Fmoc-amino acid derivatives and the resulting peptides. It is often coupled with HPLC (LC-MS) to provide both separation and identification of components in a mixture. chainonbio.com

In the analysis of peptides containing Fmoc-Tyr(Bzl)-OH, MS can confirm the mass of the synthesized peptide. For example, in the synthesis of a Trp(redBODIPY)-labelled peptide, Fmoc-Tyr(Bzl)-OH was used as a building block, and the final product was analyzed by MALDI-MS, showing characteristic peaks for the protonated molecule [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The fragmentation pattern of a peptide can confirm its amino acid sequence. For instance, the fragmentation of a model peptide, Fmoc-Tyr-Ala-CHN₂, with a parent ion (MH+) of 499.4, yielded fragments with m/z values of 179, 249, 293, and 471, which correspond to specific structural components of the molecule. researchgate.net The fragment at m/z 179 is often indicative of the Fmoc group. chainonbio.com In the analysis of peptides with AMPylated tyrosine, characteristic ions at m/z 136.1 and 250.1 are detected. nih.gov

Interactive Data Table: MS Fragmentation of a Tyrosine-Containing Peptide

| Parent Ion (m/z) | Fragment Ion (m/z) | Corresponding Structure | Reference |

| 499.4 | 179 | Fmoc group related | chainonbio.comresearchgate.net |

| 499.4 | 249 | Fragment of Fmoc-Tyr-Ala-CHN₂ | researchgate.net |

| 499.4 | 293 | Fragment of Fmoc-Tyr-Ala-CHN₂ | researchgate.net |

| 499.4 | 471 | Fragment of Fmoc-Tyr-Ala-CHN₂ | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR) for Phosphate (B84403) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for the structural characterization of molecules. While ¹H and ¹³C NMR are standard techniques, ³¹P NMR is particularly valuable for analyzing phosphorylated peptides. rsc.orgcreative-proteomics.com

³¹P NMR is a routine technique due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus. creative-proteomics.com It is more sensitive than ¹³C NMR, making it suitable for identifying and quantifying phosphorylated residues in peptides and proteins. creative-proteomics.com The chemical shift in a ³¹P NMR spectrum is dependent on the type of phosphorylated residue, allowing for the differentiation of multiple phosphorylation sites within a sample. creative-proteomics.com

For example, in a study of model peptides, the ³¹P chemical shifts for phosphotyrosine were found to be -3.8 ppm at a low pH of 4.0 and 0.2 ppm at a high pH of 8.0, with a pKa value of 5.9 for the phosphoryl group. nih.gov This pH-dependent shift is a characteristic feature that aids in the identification of phosphotyrosine. nih.gov ³¹P NMR has been successfully used for the absolute quantification of phosphorylated amino acids in cell lysates, highlighting its power in complex biological samples. biorxiv.org

Interactive Data Table: ³¹P NMR Chemical Shifts for Phosphorylated Amino Acids

| Phosphorylated Residue | pH | Chemical Shift (ppm) | pKa | Reference |

| Phosphotyrosine | 4.0 | -3.8 | 5.9 | nih.gov |

| Phosphotyrosine | 8.0 | 0.2 | 5.9 | nih.gov |

| Phosphothreonine | 4.0 | -0.1 | 6.1 | nih.gov |

| Phosphothreonine | 8.0 | 4.8 | 6.1 | nih.gov |

| Phosphoserine | 4.0 | 0.6 | 6.1 | nih.gov |

| Phosphoserine | 8.0 | 4.9 | 6.1 | nih.gov |

Spectroscopic Methods (e.g., UV Absorption for Fmoc Monitoring)

Ultraviolet (UV) absorption spectroscopy is a simple yet effective method for monitoring key steps in Fmoc-based solid-phase peptide synthesis. tec5usa.com The Fmoc protecting group has a characteristic UV absorbance, which allows for the real-time monitoring of both the deprotection and coupling reactions. seplite.com

During the deprotection step, the Fmoc group is cleaved from the N-terminus of the peptide by a base, typically a solution of piperidine (B6355638) in DMF. The liberated dibenzofulvene-piperidine adduct is a strong chromophore that can be quantified by measuring its absorbance, often at around 301 nm or 304 nm. nih.goviris-biotech.de This allows for the monitoring of the deprotection reaction's completion. nih.govtec5usa.com

Similarly, the concentration of the incoming Fmoc-amino acid solution can be monitored by its UV absorbance. nih.gov This technique is frequently employed in automated peptide synthesizers to track the progress of the synthesis in real-time. nih.govtec5usa.com

Colorimetric Tests for Coupling Completeness (e.g., Kaiser, TNBS)

To ensure that each amino acid is successfully coupled to the growing peptide chain, qualitative colorimetric tests are often performed on a small sample of the peptide-resin. chempep.com These tests detect the presence of free primary or secondary amines, which would indicate an incomplete coupling reaction.

The Kaiser test , or ninhydrin (B49086) test, is a very sensitive method for detecting primary amines. peptide.comsigmaaldrich.com A positive result, indicating the presence of free primary amines, is visualized by an intense blue color on the resin beads and in the solution. chempep.com A negative result (colorless to light yellow) signifies a complete coupling reaction. chempep.com However, the Kaiser test is less reliable for secondary amines, such as proline, which give a brownish-red color. chempep.compeptide.com

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another sensitive assay for primary amines. iris-biotech.de It is considered by some to be easier to perform than the Kaiser test. chempep.com A positive result is indicated by an orange or red color on the resin beads. iris-biotech.dechempep.com

For secondary amines like proline, other tests such as the chloranil (B122849) test or the isatin test are recommended. peptide.com The chloranil test produces a blue color in the presence of unprotected secondary amines. peptide.com

It is often recommended to use two different tests to confirm the completion of a coupling reaction, as each has its limitations. chempep.com If a colorimetric test indicates an incomplete reaction, the coupling step is typically repeated before proceeding to the next deprotection step. sigmaaldrich.com

Interactive Data Table: Common Colorimetric Tests in SPPS

| Test Name | Target Amine | Positive Result Color | Negative Result Color | Reference |

| Kaiser Test | Primary | Intense Blue | Colorless/Yellow | chempep.compeptide.com |

| Kaiser Test | Secondary | Brownish-Red | Colorless/Yellow | chempep.compeptide.com |

| TNBS Test | Primary | Orange/Red | Colorless | iris-biotech.dechempep.com |

| Chloranil Test | Secondary | Blue | Colorless/Yellowish | iris-biotech.depeptide.com |

| Isatin Test | Secondary | Blue | - | peptide.com |

Challenges and Future Directions in Fmoc Tyrosine Derivative Research

Addressing Peptide Solubility Issues in SPPS

A significant challenge in SPPS is the poor solubility of growing peptide chains, which can lead to incomplete reactions and low yields. luxembourg-bio.com This is particularly problematic for long or difficult sequences that are prone to aggregation. luxembourg-bio.comresearchgate.net The aggregation of the peptide chain on the solid support can hinder the accessibility of reagents to the reaction sites, resulting in truncated or deletion sequences. luxembourg-bio.com While the Boc/Bzl strategy is sometimes favored for such sequences due to the ability of trifluoroacetic acid (TFA) to disrupt aggregates, the milder conditions of Fmoc chemistry are often preferred. luxembourg-bio.comnih.gov

To mitigate solubility issues in Fmoc-SPPS, several strategies are employed. The choice of solvent is critical, with polar solvents being beneficial. luxembourg-bio.com Furthermore, the introduction of backbone modifications, such as pseudoprolines and depsipeptides, can disrupt the secondary structures that lead to aggregation. luxembourg-bio.com Pseudoprolines, which are dipeptide derivatives, effectively break up β-sheet formation and are converted back to the native serine or threonine residues during the final TFA cleavage step. luxembourg-bio.com

Minimizing Side Reactions

Several side reactions can occur during Fmoc-SPPS involving tyrosine and other amino acids, compromising the purity and yield of the final peptide.

Aspartimide Formation: This is a major base-induced side reaction, particularly affecting aspartic acid residues. iris-biotech.dersc.org The process is catalyzed by the bases used for Fmoc deprotection, such as piperidine (B6355638), and involves the cyclization of the aspartyl side chain to form a succinimide (B58015) ring. rsc.org This can lead to racemization and the formation of β-aspartyl peptides upon ring opening. acs.org Sequences containing Asp-Gly are especially susceptible. rsc.org To minimize this, sterically hindered protecting groups for the aspartic acid side chain, like OMpe and OEpe, can be used. rsc.org Another approach is the addition of acidic additives such as formic acid to the deprotection solution, which has been shown to effectively suppress aspartimide formation. rsc.orgpeptide.com

O-acylation: The hydroxyl group of tyrosine can be susceptible to acylation during the coupling step, although this is less common when appropriate protecting groups are used. acs.org Using unprotected tyrosine carries a risk of this side reaction. acs.org

O-N Migration: While not a primary concern for the benzyl-protected tyrosine, O-N acyl migration can be a potential side reaction under certain conditions, especially with unprotected hydroxyl groups. iris-biotech.de

Development of Novel Protecting Groups for Tyrosine and Phosphate (B84403) Moieties

The choice of protecting groups is fundamental to the success of peptide synthesis. peptide.com For tyrosine, the benzyl (B1604629) (Bzl) ether is a common choice in Fmoc chemistry. peptide.com However, the search for more robust and versatile protecting groups is an ongoing area of research.

For Tyrosine: New protecting groups aim to offer enhanced stability under various reaction conditions while ensuring clean and efficient removal without causing side reactions like alkylation of the phenolic ring. nih.govacs.org For instance, silicon-based protecting groups like trimethylsilylethyl (TMSE) have been developed, showing greater stability to mild acid compared to the tert-butyl ether group and resistance to various reagents used in peptide synthesis. nih.gov Another development is the 2,4-dimethylpent-3-yloxycarbonyl (Doc) group, which is designed to be resistant to nucleophiles. acs.org

For Phosphate Moieties: The synthesis of phosphopeptides, which are crucial for studying cellular signaling, presents its own set of challenges, particularly in protecting the phosphate group of phosphotyrosine. rsc.org The protecting group must be compatible with Fmoc-SPPS conditions and allow for efficient deprotection without damaging the peptide.

Fmoc-Tyr(PO(OBzl)OH)-OH is a frequently used building block, but the acidic hydroxyl group can interfere with coupling reactions. semanticscholar.org

Fmoc-Tyr(PO₃Bzl₂)-OH couples efficiently but is partially deprotected by piperidine, leading to complications in subsequent steps. nih.gov

Fmoc-Tyr(PO(NMe₂)₂)-OH is stable during peptide assembly, but its deprotection requires harsh conditions. nih.gov

The development of non-hydrolyzable phosphotyrosine analogs is also an important area, providing tools for studying phosphatases. nih.gov

Optimizing Coupling and Deprotection Conditions for Challenging Sequences

Coupling: High coupling efficiency is essential to avoid deletion sequences. acs.org A variety of coupling reagents, such as aminium/uronium and phosphonium (B103445) salts (e.g., HATU, HBTU, PyBOP), are used to activate the carboxylic acid of the incoming amino acid. acs.org For sterically hindered amino acids, more reactive reagents like amino acid fluorides have proven useful. nih.gov Monitoring the completion of the coupling reaction, for instance with the Kaiser test, allows for optimization of reaction times and repetition of the step if necessary. iris-biotech.de

Deprotection: Incomplete removal of the Fmoc group can lead to truncated peptides. iris-biotech.de While a 20% piperidine solution in DMF is standard, its effectiveness can be diminished in aggregated sequences. iris-biotech.de Monitoring Fmoc release via UV/Vis spectroscopy can help to detect slow deprotection and adjust reaction times accordingly. iris-biotech.de For particularly stubborn cases, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine to scavenge the dibenzofulvene byproduct. rsc.orgpeptide.com However, DBU should be avoided in peptides containing aspartic acid due to the increased risk of aspartimide formation. peptide.compeptide.com

Advances in Automated Peptide Synthesis for Modified Peptides

Automation has revolutionized SPPS, enabling the rapid and reproducible synthesis of peptides. openaccessjournals.com The compatibility of Fmoc chemistry with automation, due to the lack of corrosive reagents in the synthetic cycle and the UV-active fluorenyl group for monitoring, has been a key driver of its widespread adoption. semanticscholar.orgnih.gov

Recent advances in automated flow peptide synthesis (AFPS) have further accelerated the process, allowing for the rapid synthesis of entire proteins up to 164 amino acids in length. acs.org This technology facilitates the incorporation of modified amino acids and those with orthogonal protecting groups, enabling the on-resin creation of complex structures like intramolecular lactam bridges. acs.org These automated systems improve throughput and reduce human error, making the synthesis of complex, modified peptides more accessible for research and therapeutic development. openaccessjournals.comacs.org

Expanding Applications in Biological Probes and Therapeutics

The ability to incorporate modified tyrosine derivatives like Fmoc-Tyr-Obzl into peptides opens up a vast range of applications in biology and medicine.

Biological Probes: Modified peptides serve as invaluable tools for studying biological processes. acs.org For example, peptides containing fluorescent tyrosine analogs can be used as FRET (Förster Resonance Energy Transfer) donors to monitor enzyme activity, such as protease-mediated hydrolysis. acs.org Phosphotyrosine-containing peptides are essential for investigating protein phosphorylation and dephosphorylation, key events in cell signaling. rsc.org These synthetic peptides can act as substrates or inhibitors for kinases and phosphatases, helping to elucidate their roles in health and disease. rsc.org

Therapeutics: Peptides are an important class of therapeutic agents due to their high specificity and bioactivity. nih.govrsc.org The incorporation of modified amino acids can enhance the therapeutic properties of peptides, such as improving their stability against enzymatic degradation or modulating their hydrophobicity to improve membrane permeability. nih.govacs.org For example, attaching hydrophobic groups to the N-terminus of amino acids like tyrosine can induce self-assembly into hydrogels, which have potential applications in drug delivery. frontiersin.org The strategic design and synthesis of macrocyclic peptides, often containing modified residues, is a major trend in medicinal chemistry aimed at developing new drugs, particularly for targeting protein-protein interactions. nih.govrsc.org

Q & A

Q. How can researchers ensure transparency when reporting failed syntheses or irreproducible results involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.